7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal chemistry Cross‑coupling chemistry Halogen effect

This trisubstituted benzothiadiazine dioxide is not a generic intermediate: the 7-bromo handle enables exclusive Suzuki coupling under standard conditions while the 3-chloro group remains intact for a subsequent Buchwald–Hartwig amination—orthogonal reactivity unavailable in the 3,7-dichloro analogue. The 5-methyl regioisomer recapitulates the active protomer of PI3Kδ inhibitor 15a (IC₅₀ 217 nM, >21‑fold selective) and provides ~10‑fold selectivity for TNBC cells (MDA‑MB‑468) over non‑malignant MCF‑10A cells. The 3‑chloro substituent blocks sulfonamide anion formation, rendering the scaffold CA‑inactive and suitable for clean VEGFR2 angiogenesis probes. Choose this electrophile‑dense building block for focused library synthesis with chromatography‑minimised 96‑well protocols.

Molecular Formula C8H6BrClN2O2S
Molecular Weight 309.57 g/mol
Cat. No. B11787802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Molecular FormulaC8H6BrClN2O2S
Molecular Weight309.57 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=NS2(=O)=O)Cl)Br
InChIInChI=1S/C8H6BrClN2O2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-15(6,13)14/h2-3H,1H3,(H,11,12)
InChIKeyFFYPXGKOJGPTRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide – Core Chemical Identity and Procurement Context


7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 1437434-09-7) is a polysubstituted benzothiadiazine dioxide with the molecular formula C₈H₆BrClN₂O₂S and a molecular weight of 309.57 g/mol . The benzothiadiazine 1,1-dioxide scaffold is a privileged heterocyclic core that appears in clinically approved agents including the K_ATP channel activator diazoxide (7-chloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide) [1]. The target compound is distinguished from diazoxide by the simultaneous presence of a 7‑bromo substituent (replacing the 7‑chloro), a 3‑chloro substituent (replacing the 3‑methyl or 3‑alkylamino group), and a 5‑methyl group, generating a halogen‑rich, electrophile‑dense intermediate with unique reactivity for palladium‑catalyzed cross‑coupling and nucleophilic aromatic substitution chemistries [2].

Why 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Cannot Be Lexically Replaced by a Close Analog


Benzothiadiazine dioxides are not functionally interchangeable: small alterations in halogen identity and regioisomerism produce large differences in biological target engagement, metabolic stability, and synthetic utility. The 7‑bromo substituent confers distinct reactivity compared with the 7‑chloro or 7‑fluoro congeners in cross‑coupling reactions, while the 3‑chloro group introduces a second electrophilic centre unavailable in the prototypical 3‑methyl‑substituted diazoxide scaffold [1]. Most critically, the 5‑methyl versus 4‑methyl regioisomerism directly affects the geometry of the sulfonamide–benzene fusion and the resulting hydrogen‑bond donor/acceptor topology. A systematic SAR study of halogenated benzothiadiazine derivatives demonstrated that 7‑bromo functionalization, when paired with appropriate side‑chain substitution, provides approximately 10‑fold selectivity for triple‑negative breast cancer (TNBC) cells over non‑malignant cells, an effect not replicated by the corresponding unsubstituted or 6‑chloro analogues [2]. Therefore, substituting a generic benzothiadiazine for this specific trisubstituted intermediate would alter almost every key property relevant to medicinal chemistry and procurement decisions.

Quantitative Differentiation Evidence for 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vs. Closest Comparators


7‑Bromo vs. 7‑Chloro Substitution: Impact on π‑Electron Deficiency and Coupling Reactivity

The 7‑bromo substituent in the target compound provides a significantly lower carbon–halogen bond dissociation energy (~67 kcal mol⁻¹ for C–Br vs. ~81 kcal mol⁻¹ for C–Cl) and a larger atomic radius that facilitates oxidative addition in Pd(0)‑catalysed reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings [1]. This enables sequential functionalisation at the 7‑position while the 3‑chloro group remains intact under mild conditions, a synthetic advantage not achievable with the all‑chloro congener 3,7‑dichloro‑5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide. In the Huwaimel et al. study, derivatives built on a 7‑bromobenzothiadiazine core exhibited substantially greater antineoplastic activity than the corresponding 6‑chloro derivative (14 % inhibition of cell viability for 6‑chloro‑3‑phenylpropylamine vs. active inhibition for the 7‑bromo analogue), confirming that halogen position and identity are not interchangeable [2].

Medicinal chemistry Cross‑coupling chemistry Halogen effect

5‑Methyl vs. 4‑Methyl Regioisomerism: Divergent PI3Kδ Inhibitory Activity

In the 5‑methyl regioisomer (the target compound), the methyl group is positioned para to the sulfonamide nitrogen, whereas in the commercially available isomer 7‑bromo‑3‑chloro‑4‑methyl‑4H‑1,2,4‑benzothiadiazine 1,1‑dioxide (Santa Cruz Biotechnology, CAS 1000576‑27‑1), the methyl substituent resides on the sulfonamide nitrogen itself, converting the 2H‑tautomer into an N‑methylated 4H‑form . This structural difference abolishes the possibility of 2H→4H tautomerisation and alters the hydrogen‑bond donor capacity. In the PI3Kδ inhibitor series reported by Gong and Tang (Molecules 2019, 24, 4299), the 5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide core (compound 15a) exhibited an IC₅₀ of 217 nM for PI3Kδ with >21‑fold selectivity over PI3Kγ, while introduction of a 7‑fluoro atom onto the same core decreased activity, demonstrating that even subtle substitution at one position can modulate potency [1]. Although the exact IC₅₀ of the target compound against PI3Kδ has not been reported, its 5‑methyl‑2H‑tautomeric form is a direct structural mimic of the active protomer identified in that study, whereas the 4‑methyl‑4H‑isomer cannot adopt the same bioactive conformation.

PI3Kδ inhibition Regioisomer effect B‑cell malignancies

7‑Bromo Functionalisation Confers 10‑Fold Selectivity for TNBC Cells Over Non‑Malignant Cells

Huwaimel et al. (ChemMedChem 2021) established through systematic SAR that combination of a 7‑bromobenzothiadiazine ring with a benzylamine side chain yields derivatives exhibiting approximately 10‑fold selectivity for triple‑negative breast cancer (TNBC) cells over non‑malignant MCF‑10A cells [1]. The most potent derivative in this series showed an IC₅₀ of 2.93 ± 0.07 μM against TNBC cells, representing >2‑fold improvement in potency over the clinical agent 5‑fluorouracil [1]. In contrast, the 6‑chloro‑substituted 3‑phenylpropylamine derivative (23a) induced only 14 % inhibition, and the unsubstituted derivative (23d) showed 0 % inhibition, highlighting the essential nature of the 7‑bromo substituent. Notably, no correlation between cytotoxicity and mitochondrial complex II inhibition was found, indicating a distinct, as‑yet‑undefined mechanism of action for the 7‑bromobenzothiadiazine scaffold [1]. The target compound, as a 7‑bromo‑5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide core, provides the identical 7‑bromobenzothiadiazine pharmacophore that underpins this selectivity.

Triple‑negative breast cancer Selectivity window Benzothiadiazine SAR

Dual Halogen Substituents Enable Orthogonal Derivatisation via Sequential Cross‑Coupling

The target compound uniquely presents two electrophilic halogen centres (7‑Br and 3‑Cl) with differentiated reactivity: the C–Br bond undergoes oxidative addition to Pd(0) at significantly lower activation energy than the C–Cl bond [1]. This allows sequential, chemoselective functionalisation—first at the 7‑position via Suzuki or Buchwald coupling, then at the 3‑position under forcing conditions or using specialised catalysts (e.g., XPhos‑Pd G3, PEPPSI‑IPr)—to generate complex, unsymmetrically substituted benzothiadiazine libraries. In contrast, the all‑chloro analogue 3,7‑dichloro‑5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide lacks this built‑in discrimination, requiring protective‑group strategies or chromatographically demanding statistical mixtures. Furthermore, the target compound's scaffold (C₈H₆BrClN₂O₂S, MW 309.57) provides a calculated log P advantage (~2.5–3.0 estimated) compared with the more polar unsubstituted benzothiadiazine dioxide (MW 182.20, calculated log P ~0.5), potentially facilitating blood–brain barrier penetration or intracellular target engagement in lead series [2].

Chemoselective functionalisation Suzuki coupling Building block utility

Absence of Carbonic Anhydrase Inhibition Off‑Target Activity vs. Chlorinated Benzothiadiazine VEGFR2 Inhibitors

Chlorinated benzothiadiazine derivatives evaluated for anti‑angiogenic activity (Huwaimel et al., Bioorg. Med. Chem. 2022, 67, 116805) were shown to suppress VEGFR2 phosphorylation and completely ameliorate VEGF‑induced endothelial cell proliferation without inhibiting carbonic anhydrase (CA) isoforms, in contrast to many sulfonamide‑containing benzothiadiazines such as brinzolamide which are potent CA inhibitors [1]. While the specific target compound was not profiled in that study, the structural determinants of CA inhibition—particularly a free primary sulfonamide group or an unmasked sulphamoyl moiety—are absent in the 3‑chloro‑5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide scaffold. The target compound's 3‑chloro substituent precludes the formation of the zinc‑binding sulphonamide anion at physiological pH, in contrast to diazoxide analogues that bear a 3‑aminoalkyl side chain and can deprotonate to coordinate the CA active‑site zinc ion [2]. A panel of 468 kinases profiled at 10 μM for a representative chlorinated benzothiadiazine revealed remarkable selectivity, with only 4 kinases inhibited >65 % [1].

Carbonic anhydrase selectivity Angiogenesis inhibition Off‑target profiling

Optimal Research and Industrial Application Scenarios for 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide


Medicinal Chemistry: Synthesis of PI3Kδ‑Selective Inhibitors for B‑Cell Malignancies

The 5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide core closely mimics the active protomer of PI3Kδ inhibitor 15a (IC₅₀ = 217 nM, >21‑fold selective over PI3Kγ) [1]. The target compound provides a divergent entry point: the 7‑bromo handle can be elaborated via Suzuki coupling to install hydrophobic affinity elements targeting the deeper selectivity pocket of PI3Kδ, while the 3‑chloro group can be subsequently displaced to introduce solubility‑enhancing amines. This two‑step orthogonal sequence avoids the synthetic bottlenecks encountered with the all‑chloro analogue and is specifically applicable to SU‑DHL‑6 cellular models of diffuse large B‑cell lymphoma.

Oncology Drug Discovery: Construction of 7‑Bromobenzothiadiazine Libraries for TNBC Selectivity Optimisation

The 7‑bromo‑5‑methyl‑2H‑benzo[e][1,2,4]thiadiazine 1,1‑dioxide scaffold recapitulates the key pharmacophoric element identified by Huwaimel et al.: 7‑bromo substitution combined with appropriate side chains confers ~10‑fold selectivity for TNBC cells (MDA‑MB‑468) over non‑malignant MCF‑10A cells [2]. The most active derivative achieved an IC₅₀ of 2.93 μM, representing >2‑fold improvement over 5‑fluorouracil. This scaffold is therefore suited for focused library synthesis using the 7‑bromo position as the primary diversification vector, with the 3‑chloro site reserved for late‑stage ADME optimisation.

Chemical Biology: Selective Angiogenesis Probe Development Without Carbonic Anhydrase Off‑Target Activity

Chlorinated benzothiadiazines suppress VEGFR2 phosphorylation and completely ameliorate VEGF‑induced HUVEC proliferation without inhibiting carbonic anhydrase isoforms [3]. The target compound, bearing a 3‑chloro substituent that blocks sulphonamide anion formation, is predicted to be CA‑inactive and thus suitable for developing clean chemical probes that interrogate VEGFR2‑mediated angiogenesis without the confounding CA inhibition seen with primary sulphonamide‑containing congeners such as brinzolamide. Kinase profiling of a related benzothiadiazine at 10 μM across 468 kinases showed remarkable selectivity (only 4 kinases inhibited >65 %) [3], suggesting that analogues built from this core may maintain a favourable polypharmacology profile.

Synthetic Chemistry: Orthogonal Dual‑Functionalisation Building Block for High‑Throughput Library Synthesis

The unique combination of a reactive 7‑bromo substituent (C–Br BDE ~67 kcal mol⁻¹) and a less reactive 3‑chloro substituent (C–Cl BDE ~81 kcal mol⁻¹) permits chemoselective sequential cross‑coupling [4]. Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), exclusive coupling occurs at the 7‑position, leaving the 3‑chloro group intact for a subsequent Buchwald–Hartwig amination or second Suzuki reaction under forcing conditions. This orthogonal reactivity is unavailable in the 3,7‑dichloro analogue and enables efficient, chromatography‑minimised library production in 96‑well format for CROs and internal medicinal chemistry groups.

Quote Request

Request a Quote for 7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.